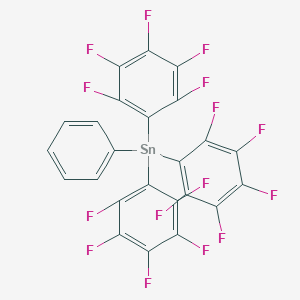
Stannane, tris(pentafluorophenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tris(pentafluorophenyl)phenyl- is a useful research compound. Its molecular formula is C24H5F15Sn and its molecular weight is 697 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, tris(pentafluorophenyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, tris(pentafluorophenyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2.1. Role as a Nucleophile
Stannane, tris(pentafluorophenyl)phenyl- can act as a nucleophile in several reactions, particularly in coupling reactions with haloarenes. These reactions often utilize the SRN1 mechanism, which allows for the formation of complex aromatic compounds under milder conditions compared to traditional methods .
Table 1: Comparison of Synthetic Methods Utilizing Stannanes
| Method | Conditions | Products | Yield (%) |
|---|---|---|---|
| SRN1 with haloarenes | Tetraglyme solvent | Triarylstannanes | Variable |
| Pd-catalyzed coupling | Various solvents | Aryltrimethylstannanes | High |
| Photostimulated | Liquid ammonia | Disubstituted products | Up to 96% |
2.2. Coupling Reactions
The Stille reaction is a prominent method for synthesizing biaryl compounds using stannanes. The tris(pentafluorophenyl)phenyl- variant can enhance the efficiency of these reactions due to its electron-withdrawing properties, which stabilize the intermediates formed during the reaction .
3.1. Lewis Acid Catalysis
Stannane, tris(pentafluorophenyl)phenyl- has been investigated for its potential as a Lewis acid catalyst in various organic transformations. Its unique electronic characteristics allow it to stabilize charged intermediates and facilitate reactions such as allylstannation of aldehydes .
Case Study: Allylstannation Reaction
- Catalyst: Tris(pentafluorophenyl)borane
- Substrates: Aromatic aldehydes
- Outcome: Enhanced enantioselectivity observed in certain reactions.
Environmental and Safety Considerations
While stannanes have valuable applications in synthesis and catalysis, it is crucial to consider their environmental impact and toxicity. Organotin compounds are known for their bioaccumulation potential and toxic effects on aquatic life. Thus, handling and disposal must adhere to strict regulations to mitigate environmental risks.
Propriétés
Numéro CAS |
1262-57-3 |
|---|---|
Formule moléculaire |
C24H5F15Sn |
Poids moléculaire |
697 g/mol |
Nom IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6F5.C6H5.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;;1-5H; |
Clé InChI |
KTVLROZJVSNITQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















